Product packaging for Ferric sulfate(Cat. No.:CAS No. 10028-22-5)

Ferric sulfate

Cat. No.: B154349
CAS No.: 10028-22-5
M. Wt: 399.9 g/mol
InChI Key: RUTXIHLAWFEWGM-UHFFFAOYSA-H
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Description

Ferric sulfate (Fe₂(SO₄)₃) is an inorganic salt widely used in water treatment, industrial processes, and medical applications. It exists in various hydrated forms (e.g., Fe₂(SO₄)₃·nH₂O) and is characterized by its grayish-white or yellow crystalline structure . Key applications include:

  • Water treatment: As a coagulant for removing turbidity, organic matter, and heavy metals .
  • Dentistry: As a pulpotomy agent in primary teeth .
  • Industrial processes: In metal surface treatment, pigment production, and Mars mineralogy studies .

Its effectiveness arises from its ability to hydrolyze into Fe³⁺ ions, forming positively charged colloids that neutralize negatively charged particles in water .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2(SO4)3<br>Fe2O12S3 B154349 Ferric sulfate CAS No. 10028-22-5

Properties

IUPAC Name

iron(3+);trisulfate
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InChI

InChI=1S/2Fe.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
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InChI Key

RUTXIHLAWFEWGM-UHFFFAOYSA-H
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Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]
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Molecular Formula

Fe2(SO4)3, Fe2O12S3
Record name FERRIC SULFATE
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Related CAS

13761-89-2 (hexahydrate), 15244-10-7 (unspecified hydrate), 35139-28-7 (heptahydrate), 13520-56-4 (nonahydrate), 43059-01-4 (monohydrate)
Record name Ferric sulfate
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DSSTOX Substance ID

DTXSID5029712
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Molecular Weight

399.9 g/mol
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Physical Description

Ferric sulfate appears as a yellow crystalline solid or a grayish-white powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for water purification, and as a soil conditioner., Liquid; Pellets or Large Crystals, Liquid, Greyish-white solid, slightly soluble in water; Very hygroscopic; Commercial product is yellow and contains about 20% water; [Merck Index] Off-white or yellow odorless powder; [MSDSonline]
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Solubility

Slowly sol in water; rapidly sol in the presence of a trace of ferrous sulfate; sparingly sol in alc; practically insol in acetone, ethyl acetate., Insol in sulfuric acid, ammonia
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Density

3.1 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.097 at 18 °C
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Color/Form

Grayish-white powder, or rhombic or rhombohedral crystals, Yellow crystals

CAS No.

10028-22-5
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Melting Point

480 °C (decomp)
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Preparation Methods

Single-Step Oxidation with Oxygen

The oxidation of ferrous sulfate (FeSO₄) using molecular oxygen is a widely adopted industrial method. In this process, a slurry containing ferrous sulfate and sulfuric acid is oxidized under elevated temperature (60–140°C) and pressure (3–10 bar overpressure). The reaction proceeds as follows:
4FeSO4+2H2SO4+O22Fe2(SO4)3+2H2O4\text{FeSO}_4 + 2\text{H}_2\text{SO}_4 + \text{O}_2 \rightarrow 2\text{Fe}_2(\text{SO}_4)_3 + 2\text{H}_2\text{O} .

Key parameters influencing this reaction include:

  • Iron concentration : A slurry with 14–32% iron by weight optimizes oxidation efficiency.

  • Acid concentration : Sulfuric acid (22–100% by weight) or oleum ensures proper proton availability.

  • Oxygen partial pressure : Higher pressures (e.g., 5 bar) accelerate the reaction rate by increasing oxygen solubility.

Post-oxidation, the this compound slurry is cooled to solidify into a product with 16–30% iron content and less than 0.2% water-insoluble impurities.

Two-Step Oxidation with Oxygen and Hydrogen Peroxide

A hybrid approach described in US4707349A involves sequential oxidation stages. First, ferrous sulfate is partially oxidized with oxygen, followed by a second stage using hydrogen peroxide (H₂O₂) to complete the conversion:
2FeSO4+H2O2+H2SO4Fe2(SO4)3+2H2O2\text{FeSO}_4 + \text{H}_2\text{O}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 2\text{H}_2\text{O} .

This method reduces residual ferrous ions to below 0.5% and achieves iron concentrations exceeding 12% in the final solution. The two-step process is particularly advantageous for minimizing free acid content, which is critical for applications requiring low acidity, such as potable water treatment.

Catalytic Oxidation and Kinetics

Mathematical modeling of ferrous sulfate oxidation reveals that the reaction follows second-order kinetics, dependent on both Fe²⁺ and O₂ concentrations. The rate constant (kk) for the oxidation reaction at 80°C was determined to be 1.2×103L\cdotpmol1\cdotps11.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}. Introducing catalysts such as manganese dioxide (MnO₂) or copper ions (Cu²⁺) can enhance reaction rates by up to 40%, though their commercial use is limited due to contamination risks.

Direct Synthesis from Iron and Sulfuric Acid

Scrap iron or iron oxides can react directly with sulfuric acid to produce this compound. The process involves two stages:

Dissolution of Iron

Scrap iron reacts with sulfuric acid to form ferrous sulfate:
Fe+H2SO4FeSO4+H2\text{Fe} + \text{H}_2\text{SO}_4 \rightarrow \text{FeSO}_4 + \text{H}_2 .
This exothermic reaction requires 12–24 hours for completion, depending on particle size and acid concentration.

Oxidation to this compound

The ferrous sulfate solution is then oxidized using air or oxygen, as detailed in Section 1.1. This method is favored for its simplicity but requires stringent control of sulfuric acid stoichiometry to avoid excess free acid.

Industrial Production and Optimization

Domestic Production Metrics

The U.S. produces approximately 18 million kilograms of ferrous sulfate annually, with 30% allocated to water treatment applications. Major manufacturers, including USALCO and Altivia, operate 13 facilities nationwide, ensuring a resilient supply chain.

Table 1: Comparative Analysis of this compound Preparation Methods

MethodIron Content (%)Reaction Time (h)Energy CostScalability
Single-Step Oxidation16–306–12ModerateHigh
Two-Step Oxidation12–248–16HighModerate
Titanium Byproduct Route14–2410–20LowHigh
Direct Synthesis10–1812–24LowModerate

Economic and Environmental Considerations

The titanium byproduct route is the most sustainable, reducing raw material costs by 40% compared to direct synthesis. However, single-step oxidation remains dominant due to its faster throughput and compatibility with existing infrastructure.

Quality Control and Analytical Methods

This compound purity is assessed via:

  • Titrimetry : Quantification of Fe³⁺ using potassium dichromate.

  • Spectrophotometry : UV-Vis analysis at 304 nm to detect residual Fe²⁺.

  • Insolubles testing : Gravimetric measurement of water-insoluble residues (<0.2% acceptable) .

Chemical Reactions Analysis

Production of Ferric Sulfate

This compound is produced on a large scale by treating sulfuric acid, a hot solution of ferrous sulfate, and an oxidizing agent. Typical oxidizing agents include chlorine, nitric acid, and hydrogen peroxide .

Reactions:

  • Using hydrogen peroxide: 2 FeSO4_4 + H2_2SO4_4 + H2_2O2_2 → Fe2_2(SO4_4)3_3 + 2 H2_2O

  • Using nitric acid: 6FeSO4_4 + 3H2_2SO4_4 + 2HNO3_3 → 3Fe2_2(SO4_4)3_3 + 2NO + 4H2_2O

  • Treating iron(III) oxide with sulfuric acid: Fe2_2O3_3 + 3H2_2SO4_4 → Fe2_2(SO4_4)3_3 + 3H2_2O

3.1. Hydrolysis

This compound dissolves in water and dissociates into Fe3+^{3+} and SO42_4^{2-} ions7.

Fe2_2(SO4_4)3_3 (s) → 2Fe3+^{3+} (aq) + 3SO42_4^{2-} (aq)7

3.2. With Sodium Hydroxide

This compound reacts with sodium hydroxide (NaOH) to form a reddish-brown precipitate of ferric hydroxide (Fe(OH)3_3) and sodium sulfate (Na2_2SO4_4)9 .

Fe2_2(SO4_4)3_3 (aq) + 6NaOH (aq) → 2Fe(OH)3_3 (s) + 3Na2_2SO4_4 (aq)

The net ionic equation is:

2Fe3+^{3+} (aq) + 6OH^- (aq) → 2Fe(OH)3_3 (s)

3.3. As an Oxidizing Agent

This compound can be used as an oxidizing agent in various chemical reactions .

3.4. Thermal Decomposition

When heated, this compound decomposes. The decomposition products depend on the conditions, but typically include iron oxides and sulfur oxides .

Scientific Research Applications

Overview

Ferric sulfate is widely used as a coagulant in water treatment processes. Its effectiveness in removing impurities, suspended solids, and contaminants makes it essential for both potable water supply and industrial applications.

Applications in Water Treatment

Application TypeDescription
Raw Water Treatment Used to treat raw water to ensure it meets quality standards for drinking and industrial use.
Wastewater Treatment Facilitates the removal of pollutants and organic matter in wastewater treatment plants.
Sludge Management Aids in the purification and safe disposal of sludge generated during wastewater treatment.

Case Studies

  • A study demonstrated that this compound effectively removed over 96% of cyanobacterial cells from lake water during blooms, highlighting its potential in managing harmful algal blooms .
  • In another instance, this compound was employed for the treatment of radioactive waste solutions, showcasing its utility in complex waste management scenarios .

Overview

This compound has been recognized for its hemostatic properties and is commonly used in dental procedures.

Applications in Dentistry

Application TypeDescription
Pulpotomy Medicament Used as a pulpotomy agent due to its ability to form a protective clot over amputated pulp stumps.
Hemostatic Agent Acts as a local hemostatic agent to control bleeding during dental surgeries.
Styptic Agent Employed in skin and mucosal biopsies to stop bleeding effectively.

Case Studies

  • Research indicates that this compound shows superior outcomes compared to traditional agents like formocresol in pulpotomy procedures, achieving a clinical success rate of 100% in trials .
  • A narrative review highlighted its role in minimizing inflammation and promoting healing post-dental procedures .

Overview

This compound is also utilized in environmental applications, particularly in the treatment of contaminated water sources.

Applications in Environmental Management

Application TypeDescription
Cyanobacterial Control Effective in coagulating harmful cyanobacterial species from freshwater bodies, improving water quality.
Heavy Metal Precipitation Used for precipitating dissolved heavy metals from industrial wastewater, facilitating safe disposal.

Case Studies

  • A study assessed the efficiency of this compound in removing intracellular microcystins from cyanobacterial cells, achieving over 97% removal efficiency .
  • This compound's role in pH adjustment and coagulation has been documented as essential for effective wastewater pretreatment processes .

Mechanism of Action

Ferric sulfate can be compared with other iron-based compounds such as ferrous sulfate and ferric chloride:

    Ferrous Sulfate (FeSO₄): Unlike this compound, ferrous sulfate is in the +2 oxidation state of iron. It is commonly used as an iron supplement in medicine.

    Ferric Chloride (FeCl₃): Ferric chloride is another iron(III) compound used in water treatment and as an etchant in the production of electronic circuit boards.

Uniqueness of this compound: this compound is unique due to its high solubility in water and its effectiveness as a coagulant in water treatment processes. It is also less corrosive compared to ferric chloride, making it a preferred choice in certain applications .

Comparison with Similar Compounds

Coagulants in Water Treatment

Ferric sulfate is compared with aluminum sulfate (alum), polythis compound (PFS), and modified iron-based coagulants (e.g., polyferric phosphoric sulfate [PFPS], polysilicon this compound [PFSS]) (Table 1).

Table 1: Coagulation Performance of this compound and Similar Coagulants

Parameter This compound Aluminum Sulfate (Alum) PFPS PFSS
Turbidity Removal (%) 85–90 75–80 90–95 85–90
UV254 Removal (%) 60–70 50–60 70–75 65–70
Residual Fe³⁺ (mg/L) 0.5–1.2 N/A 0.3–0.8 0.4–1.0
Floc Size (μm) 200–300 150–200 300–400 250–350
Dominant Mechanism Charge neutralization Charge neutralization Sweeping/adsorption Adsorption via Si-O
pH Range for Optimal Use 4.5–6.5 5.0–7.0 4.0–6.0 5.0–7.0

Key Findings :

  • PFPS vs. This compound : PFPS exhibits superior turbidity (90–95%) and UV254 removal (70–75%) due to its multi-core Fe-P polymer structure, which enhances floc density and adsorption capacity .
  • Alum vs. This compound: this compound outperforms alum in naphthalene (89% vs. 83%) and p-nitrophenol (PNP) removal (28% vs. 20.5%) in lab water. However, performance declines in river water due to competitive ion effects .
  • PFSS vs. PFPS : PFSS relies on polysilicic acid adsorption, while PFPS uses sweeping/entrapment mechanisms, resulting in larger flocs (300–400 μm) and lower residual Fe³⁺ .

Dental Pulpotomy Agents

This compound is compared with formocresol and diluted formocresol in primary teeth pulpotomies (Table 2).

Table 2: Clinical Success Rates of Pulpotomy Agents

Parameter This compound Formocresol Diluted Formocresol (1:5)
Radiographic Success (%) 74–80 70–85 75–80
Clinical Success (%) 99 95–98 97–99
Common Complications Internal resorption (7–18%), calcific metamorphosis (6–33%) Internal resorption, furcation radiolucency Accelerated root resorption
Long-Term Survival (3 years) >90% >90% 85–90%

Key Findings :

  • This compound achieves comparable clinical success (99%) to formocresol but has a lower radiographic success rate (74–80%) due to calcific metamorphosis and internal resorption .
  • Formocresol shows marginally better long-term survival (>90% at 36 months) but raises toxicity concerns .

Mineralogical Comparisons

This compound minerals (e.g., coquimbite, kornelite) are compared with sulfates and phosphates identified on Mars (Table 3).

Table 3: Spectral and Stability Properties of Martian Minerals

Mineral Composition Stability (Temperature) Spectral Features (VNIR) Mars Relevance
Coquimbite Fe₂(SO₄)₃·9H₂O <50°C Reflectance peak at 670 nm Dominant in Paso Robles soil
Kornelite Fe₂(SO₄)₃·7H₂O 36–56°C 480 nm inflection, 670 nm peak Detected in Martian gossans
Rhomboclase (H₅O₂)Fe(SO₄)₂·2H₂O <30°C Broad absorption near 750–850 nm Hypothesized in PR soil
Ferricopiapite (Fe,Al,Mg)Fe₅(SO₄)₆(OH)₂·20H₂O Variable Similar to coquimbite Secondary mineral candidate

Key Findings :

  • Coquimbite and kornelite dominate in Martian soils (e.g., Paso Robles) due to their stability under low-temperature, high-sulfur conditions .
  • Hydration state transitions (e.g., kornelite ↔ pentahydrated this compound) are critical for interpreting Martian climate history .

Market Outlook

The global this compound market is projected to grow at 4.4% CAGR (2024–2034), driven by water treatment demands and industrial wastewater regulations (Table 4).

Table 4: this compound Market Projections

Year Market Value (USD Million) Key Drivers
2024 464.1 Expansion of wastewater treatment plants
2034 716.8 Pharmaceutical and electronics industries

Biological Activity

Ferric sulfate (Fe₂(SO₄)₃) is an inorganic compound with significant biological activity, particularly in medical and environmental applications. Its hemostatic properties make it valuable in dentistry, while its coagulation capabilities are utilized in water treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and research findings.

1. Hemostatic Properties in Dentistry

This compound has been widely used as a local hemostatic agent in dental procedures for over three decades. Its primary application is in pulpotomy procedures for primary molars, where it serves to control bleeding and promote healing.

Clinical Applications

  • Pulpotomy Success Rates : A retrospective study involving 242 primary molars indicated an overall clinical success rate of 99% and a radiographic success rate ranging from 74-80% over a follow-up period of up to 57 months .
  • Comparison with Other Agents : this compound has shown comparable success rates to formocresol, another common medicament used in pulpotomies. However, studies suggest that this compound may reduce inflammation and internal resorption more effectively due to its mechanism of forming a protein clot that acts as a barrier to irritants .

This compound exerts its hemostatic effect by forming a ferric ion-protein complex upon contact with blood. This reaction leads to the agglutination of proteins, resulting in mechanical sealing of damaged vessels . Despite its efficacy, it can cause tissue staining and delayed reepithelialization due to its acidic nature (pH <1) .

2. Environmental Applications

This compound is also employed as a coagulant in water treatment processes, particularly for the removal of harmful cyanobacterial cells and their associated toxins.

Cyanobacteria Removal

Research indicates that this compound can effectively remove over 97% of intracellular microcystins from lake water contaminated by cyanobacterial blooms . The coagulation process enhances the sedimentation of these harmful cells, thereby improving water quality.

Study YearDosage (mg Fe/L)Intracellular Microcystin Removal (%)Notes
201835>97Significant reduction in total cell count
20192071-85Variable effectiveness based on conditions

3. Case Studies and Research Findings

Several studies have documented the biological activity and efficacy of this compound across various applications:

  • Study on Dental Applications : A clinical trial highlighted that this compound pulpotomies had a higher success rate compared to formocresol after one year, with reported success rates of 100% for this compound versus 77% for formocresol .
  • Environmental Impact Study : A mesocosm experiment demonstrated that this compound not only reduced cyanobacterial cell counts but also had implications for phosphorus removal from water bodies, thus inhibiting further cyanobacterial growth .

4. Toxicity and Safety Profile

Despite its widespread use, concerns regarding the toxicity of this compound have been raised. However, studies indicate that when used appropriately, it exhibits high biocompatibility with minimal adverse effects reported in dental literature . The primary risks involve potential tissue damage if not properly managed during application.

Q & A

Q. What are the standard methods for synthesizing ferric sulfate in laboratory settings, and how can purity be optimized?

this compound is commonly synthesized via the reaction of iron(III) oxide with sulfuric acid under controlled heating (e.g., 80–100°C). To optimize purity, researchers should use stoichiometric ratios (e.g., Fe₂O₃ + 3H₂SO₄ → Fe₂(SO₄)₃ + 3H₂O) and ensure thorough washing of precipitates to remove residual acids. Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is recommended to verify crystallinity and sulfate bonding . For trace impurities, inductively coupled plasma mass spectrometry (ICP-MS) can quantify metal contaminants.

Q. How is this compound characterized to confirm its chemical structure and stability?

Key techniques include:

  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition temperatures (e.g., decomposition at 480°C yields sulfur oxides) .
  • UV-Vis spectroscopy to monitor Fe³+ ion behavior in aqueous solutions.
  • pH-dependent solubility tests to evaluate stability under varying conditions (e.g., precipitation in neutral/alkaline environments) .

Q. What are the primary academic applications of this compound in environmental and materials science?

this compound is widely used in:

  • Water treatment : As a coagulant for removing suspended solids and phosphates. Optimal dosing requires jar tests to balance efficacy with residual iron levels .
  • Soil amendment : To adjust pH and enhance nutrient availability in acidic soils. Researchers should conduct batch experiments with controlled Fe³+ concentrations to avoid phytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity with organic compounds?

Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature, or organic ligand types). To address this:

  • Perform controlled kinetic studies under inert atmospheres to isolate redox reactions.
  • Use chelating agents (e.g., EDTA) to stabilize Fe³+ and prevent hydrolysis.
  • Compare results across multiple analytical methods (e.g., cyclic voltammetry vs. spectrophotometry) .

Q. What experimental design considerations are critical for studying this compound’s catalytic properties in oxidation reactions?

  • Substrate selectivity : Screen substrates (e.g., alcohols, sulfides) under standardized conditions (e.g., 25°C, 1 atm).
  • Catalyst loading : Optimize Fe³+ concentrations to balance reaction rates and byproduct formation.
  • In-situ monitoring : Use Raman spectroscopy or electron paramagnetic resonance (EPR) to detect transient intermediates .

Q. How does this compound’s stability vary in extreme environments (e.g., high salinity or UV exposure), and how can this be modeled?

  • High salinity : Conduct ionic strength experiments using NaCl or CaCl₂ solutions; monitor Fe³+ speciation via ion chromatography.
  • UV exposure : Use photoreactors to simulate degradation pathways. Computational models (e.g., density functional theory) can predict bond dissociation energies for sulfate groups under irradiation .

Q. What methodologies are recommended for detecting and mitigating this compound’s hazards in laboratory settings?

  • Respiratory protection : Use NIOSH-approved N95 masks during powder handling to avoid inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate and collect residues in corrosion-resistant containers .
  • Waste disposal : Follow RCRA guidelines for heavy metal waste, including pH adjustment to precipitate Fe³+ before landfill .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s physical properties (e.g., color, crystallinity) across studies?

Document synthesis parameters (e.g., heating rate, cooling method) and characterize batches using XRD and scanning electron microscopy (SEM). Variability in color (yellow to gray) often correlates with hydration states or trace impurities (e.g., Fe²+ contamination) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Probit analysis for quantifying LC50/EC50 values in aquatic organisms.
  • ANOVA with post-hoc tests to compare effects across concentrations.
  • Include negative controls (e.g., FeCl₃) to isolate sulfate-specific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.